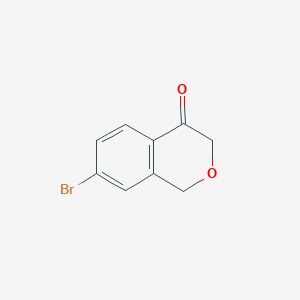

7-Bromoisochroman-4-one

Description

Properties

IUPAC Name |

7-bromo-1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAGKWXSKFPRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595584 | |

| Record name | 7-Bromo-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168759-64-6 | |

| Record name | 7-Bromo-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromoisochroman-4-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for 7-Bromoisochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.

Chemical Structure and Core Information

This compound is a bicyclic organic compound featuring an isochroman core substituted with a bromine atom at the 7-position and a ketone group at the 4-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 168759-64-6 | [1][2] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| SMILES | C1=C(C=C2COCC(=O)C2=C1)Br | [1] |

| Purity | ≥97% (as per commercial suppliers) | [1] |

| Storage Conditions | 4°C | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų (Predicted) | [1] |

| logP | 2.162 (Predicted) | [1] |

| Hydrogen Bond Acceptors | 2 (Predicted) | [1] |

| Hydrogen Bond Donors | 0 (Predicted) | [1] |

| Rotatable Bonds | 0 (Predicted) | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or public databases. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound.

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the readily accessible scientific literature. However, a general synthetic approach for similar isochroman-4-one structures can be conceptualized. The following diagram illustrates a plausible, though not experimentally verified for this specific compound, synthetic workflow.

Caption: A generalized synthetic workflow for isochroman-4-ones.

Biological Activity and Applications in Drug Development

There is currently a lack of specific information in the public domain regarding the biological activity, pharmacological targets, or direct applications of this compound in drug development. The isochroman scaffold itself is present in a variety of biologically active natural products and synthetic compounds, suggesting that derivatives such as this compound could be of interest for screening in various therapeutic areas. The bromine substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery programs.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the searched scientific literature. Researchers planning to work with this compound would need to develop and validate their own methodologies based on general principles of organic chemistry and procedures for analogous compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding predicted properties and generalized synthetic pathways has not been experimentally validated for this specific compound and should be used with appropriate scientific caution. All laboratory work should be conducted with due regard for safety protocols.

References

An In-depth Technical Guide to 7-Bromoisochroman-4-one

CAS Number: 168759-64-6

Synonyms: 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one, 7-BROMO-4-ISOCHROMANONE

This technical guide provides a comprehensive overview of 7-Bromoisochroman-4-one, a halogenated derivative of the isochromanone scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, a putative synthetic approach, and a discussion of its potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 168759-64-6 | [ChemScene] |

| Molecular Formula | C₉H₇BrO₂ | [ChemScene] |

| Molecular Weight | 227.06 g/mol | [ChemScene] |

| Purity | ≥97% (as offered by suppliers) | [ChemScene] |

| Storage Conditions | 4°C | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [ChemScene] |

| LogP (calculated) | 2.162 | [ChemScene] |

| Hydrogen Bond Acceptors | 2 | [ChemScene] |

| Hydrogen Bond Donors | 0 | [ChemScene] |

| Rotatable Bonds | 0 | [ChemScene] |

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related isochromanone and chromanone structures.

Putative Synthetic Pathway

A potential synthetic route to this compound could involve the cyclization of a suitably substituted precursor, such as a derivative of 2-(carboxymethyl)-4-bromobenzoic acid or a related ester. This approach is analogous to known methods for the formation of the isochromanone core. The general logic of such a synthesis is depicted in the workflow below.

Caption: A conceptual workflow for the synthesis of this compound.

Example Experimental Protocol (Analogous Synthesis)

While a direct protocol is unavailable, the synthesis of the isomeric 7-bromochroman-4-one provides a valuable reference for the types of reagents and conditions that might be employed in the synthesis of isochromanones. The following protocol is for the synthesis of 7-bromochroman-4-one via intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.

Materials:

-

3-(3-bromophenoxy)propanoic acid

-

Acid-activated montmorillonite K-10

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).[1]

-

Add toluene (2 mL) and heat the mixture to reflux under an inert atmosphere for 30-45 minutes.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add dichloromethane (10-15 mL).[1]

-

Filter the montmorillonite K-10 and wash it twice with dichloromethane.[1]

-

Concentrate the organic filtrate under reduced pressure.[1]

-

Extract the crude product with hexane (10-15 mL) to afford pure 7-bromochroman-4-one.[1]

Note: This protocol is for a related isomer and would require significant adaptation and optimization for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Experimentally determined spectroscopic data for this compound are not available in the public domain. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The aromatic protons would likely appear as a set of coupled multiplets in the range of δ 7.0-8.0 ppm. The two methylene groups of the isochromanone ring would give rise to two distinct signals, likely triplets or more complex multiplets due to their diastereotopic nature, in the aliphatic region (δ 3.0-5.0 ppm).

13C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The two methylene carbons are expected in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹ for a ketone in a six-membered ring conjugated to an aromatic system. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage will likely be observed in the 1250-1050 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 226 and an M+2 peak of similar intensity at m/z 228, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of CO (28 Da) and subsequent fragmentation of the heterocyclic ring.

Biological Activity and Drug Development Potential

There are currently no published studies on the specific biological activities of this compound. However, the isochroman scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications.[2]

Potential as a Synthetic Intermediate

The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 7-position, enabling the generation of libraries of novel compounds for drug discovery screening.

Isochroman Derivatives in Signaling Pathways

While no specific signaling pathway has been identified for this compound, other isochromanone derivatives have been investigated for their biological activities. For instance, certain isochroman-4-one hybrids have been designed and synthesized as α₁-adrenergic receptor antagonists with potential antihypertensive activity.[2] The isochroman core is present in a variety of natural products with diverse biological profiles, suggesting that synthetic derivatives could interact with a range of biological targets.

The logical relationship for the potential application of this compound in drug discovery is illustrated below.

Caption: Drug discovery workflow utilizing this compound as a scaffold.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. As with all brominated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery and materials science. While detailed experimental and biological data are currently lacking in the public domain, its structure suggests it is a valuable building block. Further research is warranted to fully characterize its properties, develop efficient synthetic methodologies, and explore its potential biological activities. This guide serves as a foundational resource to stimulate and support such future investigations.

References

An In-depth Technical Guide to the Synthesis of 7-Bromoisochroman-4-one from Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 7-Bromoisochroman-4-one, a valuable intermediate in medicinal chemistry and drug development. This document details the primary synthetic pathways, complete with granular experimental protocols, and summarizes key quantitative data. Visual diagrams of the synthetic workflows are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of a variety of biologically active molecules. The isochromanone scaffold is present in a number of natural products and designed molecules with diverse pharmacological properties. The introduction of a bromine atom at the 7-position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide outlines the most common and effective methods for the synthesis of this key intermediate, starting from readily available precursors.

Synthetic Pathways

The synthesis of this compound is predominantly achieved through the intramolecular cyclization of 3-(3-bromophenoxy)propanoic acid. Two primary methods for this key transformation have been established, utilizing either acid-activated montmorillonite K-10 or polyphosphoric acid (PPA). A third distinct route commences from 7-Bromo-4H-chromen-4-one via a reduction reaction catalyzed by Wilkinson's catalyst.

A logical workflow for the primary synthetic routes is depicted below:

Caption: Overall synthetic workflows for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic routes for this compound.

| Route | Precursor(s) | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) |

| 1 | 3-(3-bromophenoxy)propanoic acid | Acid-activated montmorillonite K-10, Toluene | 30-45 min | Reflux | 85%[1] |

| 2 | 3-(3-bromophenoxy)propanoic acid | Polyphosphoric acid (PPA) | 30-60 min | 100 °C | Not Reported |

| 3 | 7-Bromo-4H-chromen-4-one | Wilkinson's catalyst, H₂ | 20 h | 70 °C | 79.8%[1] |

Experimental Protocols

Detailed experimental methodologies for the key synthetic steps are provided below.

Synthesis of Precursor: 3-(3-bromophenoxy)propanoic acid

This protocol describes the synthesis of the key precursor, 3-(3-bromophenoxy)propanoic acid, from 3-bromophenol.

Caption: Experimental workflow for the synthesis of 3-(3-bromophenoxy)propanoic acid.

Materials:

-

3-bromophenol

-

β-propiolactone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a suitable reaction vessel, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

With constant stirring, slowly add β-propiolactone to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the filtered solid with cold water and dry it under vacuum.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as water or an ethanol/water mixture, to obtain pure 3-(3-bromophenoxy)propanoic acid.

Synthesis of this compound

This method provides a high-yielding and efficient synthesis of the target compound.[1]

Caption: Experimental workflow for Route 1.

Materials:

-

3-(3-bromophenoxy)propanoic acid

-

Acid-activated montmorillonite K-10

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).

-

Add toluene (2 mL) to the flask.

-

Heat the mixture to reflux under an inert atmosphere for 30-45 minutes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add dichloromethane (10-15 mL) to the cooled mixture.

-

Filter the mixture to remove the montmorillonite K-10 and wash the solid twice with dichloromethane.

-

Concentrate the combined organic filtrate under reduced pressure.

-

Extract the resulting crude product with hexane (10-15 mL) to afford pure this compound.

This is a classic method for intramolecular Friedel-Crafts acylation.

Caption: Experimental workflow for Route 2.

Materials:

-

3-(3-bromophenoxy)propanoic acid (dried)

-

Polyphosphoric acid (PPA)

-

Ethyl acetate (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

In a reaction vessel, add dried 3-(3-bromophenoxy)propanoic acid (1 eq.) to polyphosphoric acid (PPA) at 100 °C with vigorous stirring.

-

Heat the mixture for 30-60 minutes.

-

After heating, cool the reaction mixture.

-

Pour the cooled mixture onto crushed ice.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

This alternative route utilizes a commercially available starting material and a well-established reduction reaction.[1]

Caption: Experimental workflow for Route 3.

Materials:

-

7-Bromo-4H-chromen-4-one

-

Ethanol

-

Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride)

-

Hydrogen gas

Procedure:

-

In a suitable pressure reactor, dissolve 7-Bromo-4H-chromen-4-one (0.329 mol) in ethanol to a concentration of 0.4 mol·L⁻¹.

-

Add Wilkinson's catalyst (4 mol%).

-

Pressurize the reactor with hydrogen gas to 0.3 MPa.

-

Heat the reaction mixture to 70 °C and maintain for 20 hours.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

The product, this compound, can then be isolated and purified using standard techniques. The structure should be confirmed by ¹H NMR and MS.[1]

Conclusion

This technical guide has detailed three synthetic routes for the preparation of this compound. The intramolecular cyclization of 3-(3-bromophenoxy)propanoic acid using acid-activated montmorillonite K-10 offers a high-yield and rapid procedure. The use of polyphosphoric acid provides a classic and effective alternative. The reduction of 7-Bromo-4H-chromen-4-one presents another viable pathway. The choice of synthetic route will depend on factors such as precursor availability, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Physical and chemical properties of 7-Bromoisochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Bromoisochroman-4-one, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its structure, properties, and safe handling, presented in a structured format to support research and development activities.

Chemical Identity and Physical Properties

This compound is a solid, pale yellow organic compound.[1] It is identified by the Chemical Abstracts Service (CAS) number 168759-64-6.[2][3][4] The compound should be stored at 2-8°C to ensure its stability.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 168759-64-6 | [2][3][4] |

| Molecular Formula | C₉H₇BrO₂ | [2] |

| Molecular Weight | 227.06 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Boiling Point (Predicted) | 348.7 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.621 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While comprehensive, experimentally verified spectra with detailed peak assignments are not widely published in peer-reviewed literature, the following sections outline the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns determined by their coupling with neighboring protons. The methylene protons of the isochromanone ring will be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm. The aromatic carbons will resonate between 110 and 160 ppm, while the aliphatic carbons of the heterocyclic ring will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations from the ether linkage in the isochromanone ring.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the heterocyclic ring.

Chemical Reactivity and Stability

This compound is generally stable under standard laboratory conditions.[5] However, it should be handled with care due to the presence of the bromine atom, which can be a hazardous substituent.[5] The compound's reactivity is influenced by the ketone functional group and the bromine atom on the aromatic ring. The ketone can undergo typical reactions such as reduction to an alcohol or reactions with nucleophiles at the alpha-carbon. The bromine atom can participate in various cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules.[5]

Experimental Protocols

Safety and Handling

For research and development purposes, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a dry and cool place.[6]

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, the isochromanone scaffold is a structural motif found in various biologically active natural products and synthetic compounds, suggesting that this compound could serve as a valuable starting material for the development of new therapeutic agents.

Logical Workflow for Synthesis

While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on general organic chemistry principles for the formation of related isochromanone structures. The following diagram illustrates a logical workflow for its potential synthesis.

Caption: A conceptual workflow for the synthesis of this compound.

References

7-Bromoisochroman-4-one molecular weight and formula

This document provides essential physicochemical data for 7-Bromoisochroman-4-one, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The core molecular properties are summarized below for researchers and scientists.

Physicochemical Data

The fundamental molecular identifiers for this compound have been calculated and are presented in the following table. This data is critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value |

| Molecular Formula | C₉H₇BrO₂[1] |

| Molecular Weight | 227.06 g/mol [1] |

Logical Data Relationship

The relationship between the compound's common name and its primary molecular descriptors is illustrated in the diagram below. This provides a clear logical flow from identification to fundamental chemical properties.

References

Spectroscopic Profile of 7-Bromoisochroman-4-one: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 7-Bromoisochroman-4-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental spectra, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6-7.8 | d | 1H | Ar-H (H5) |

| ~7.4-7.5 | dd | 1H | Ar-H (H6) |

| ~7.2-7.3 | d | 1H | Ar-H (H8) |

| ~4.8 | s | 2H | O-CH₂ |

| ~3.7 | s | 2H | CO-CH₂ |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~195 | C=O | C4 |

| ~138 | C | C8a |

| ~135 | CH | C6 |

| ~130 | CH | C5 |

| ~128 | C | C7 |

| ~125 | CH | C8 |

| ~122 | C | C4a |

| ~70 | CH₂ | C1 |

| ~45 | CH₂ | C3 |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Stretch (Ether) |

| ~800-600 | Medium-Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion | Comments |

| 226/228 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 198/200 | [M-CO]⁺ | Loss of carbon monoxide |

| 183/185 | [M-CH₂CO]⁺ | Loss of ketene |

| 147 | [M-Br]⁺ | Loss of bromine radical |

| 118 | [C₈H₆O]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for the nuclei being observed (¹H and ¹³C).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

-

¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the solvent or TMS signal.

Infrared (IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.[1]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The solid sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent pellet.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[2][3]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Ascendance of Isochromanones: A Technical Guide to Their Discovery, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isochromanone core, a bicyclic ether and lactone, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Naturally occurring in a variety of fungi and plants, and accessible through diverse synthetic routes, isochromanone derivatives have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and significance of these compounds, presenting key quantitative data, detailed experimental protocols, and an analysis of their modulation of critical signaling pathways.

Discovery and Significance

The isochromanone nucleus is a key structural motif found in numerous bioactive natural products.[1] Its discovery can be traced back to the isolation and characterization of these natural compounds, which exhibited a wide array of biological properties. This inherent activity spurred synthetic chemists to develop various methodologies for the construction and diversification of the isochromanone scaffold, leading to the creation of extensive libraries of novel derivatives.

The significance of isochromanone derivatives in drug development is underscored by their diverse pharmacological effects, which include:

-

Anticancer Activity: A significant number of isochromanone derivatives have been reported to exhibit potent cytotoxicity against various cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

-

Antifungal Activity: The isochromanone scaffold has proven to be a valuable template for the development of novel antifungal agents. Several derivatives have shown significant activity against a range of pathogenic fungi.

-

Anti-inflammatory Activity: Isochromanone derivatives have been investigated for their potential to mitigate inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.

-

Antioxidant Activity: Many isochromanone derivatives possess the ability to scavenge free radicals and reduce oxidative stress, suggesting their potential in the management of diseases associated with oxidative damage.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative biological activity data for representative isochromanone derivatives across various assays.

Table 1: Anticancer Activity of Isochromanone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-(4-chlorophenyl)isochroman-1-one | MCF-7 | MTT | 15.8 | [2] |

| Unspecified Isochromanone Derivative | A549, MDA-MB-231, HeLa | Cytotoxicity Assay | Not specified | [3] |

Table 2: Antifungal Activity of Isochromanone Derivatives

| Compound/Derivative | Fungal Strain | Assay | MIC (µg/mL) | Reference |

| 4-(arylmethylene)-3-isochromanones | S. pombe | Broth Microdilution | As low as 1.5 | [1] |

Table 3: Anti-inflammatory Activity of Isochromanone Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Oxygenated Isocoumarins | Nitric Oxide Inhibition | 23.17 - 35.79 | [4] |

Table 4: Antioxidant Activity of Isochromanone Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Isochroman-derivatives of Hydroxytyrosol | DPPH | Not specified | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of isochromanone derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Isochromanone derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the isochromanone derivative in the complete growth medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[2]

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and straightforward method to evaluate the antioxidant potential of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

-

Isochromanone derivative (test compound)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the isochromanone derivative and the standard antioxidant.[1][5]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound or standard at different concentrations with the DPPH solution.[1][5]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[1][5]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[1][5]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the standard. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5]

Protocol 3: Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Isochromanone derivative (test compound)

-

Known COX inhibitor (e.g., Celecoxib for COX-2)

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX enzymes, arachidonic acid, and the fluorometric probe in the assay buffer. Prepare serial dilutions of the isochromanone derivative and the control inhibitor.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the COX enzyme, and the test compound or control inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time using a microplate reader.

-

Data Analysis: Determine the rate of the reaction (slope of the fluorescence curve) for each concentration of the test compound and the control. Calculate the percentage of inhibition of COX activity and determine the IC50 value.[6]

Signaling Pathway Modulation

The therapeutic effects of isochromanone derivatives are often attributed to their ability to modulate key cellular signaling pathways. Two of the most significant pathways implicated in their anticancer activity are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Research suggests that some isochromanone derivatives exert their anticancer effects by inhibiting this pathway.[2]

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Isochroman Core: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isochroman derivatives, focusing on their anticancer, antihypertensive, and α-glucosidase inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Anticancer Activity of Isochroman Derivatives

Isochroman and isocoumarin derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The SAR for this class of compounds reveals that substitutions on both the aromatic and pyran rings play a crucial role in modulating their anticancer potency.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro cytotoxic activity of representative isochroman and isocoumarin derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 | [1] |

| Fungal Isocoumarin | Versicoumarins A | MCF-7 (Breast) | 4.0 | [2] |

| Fungal Isocoumarin | Versicoumarins A | A549 (Lung) | 3.8 | [2] |

SAR Insights: Analysis of the available data suggests that the introduction of a halogen atom, such as chlorine, on a phenyl substituent at the 3-position of the isochromanone core contributes to its cytotoxic activity. Furthermore, naturally occurring isocoumarins, like Versicoumarins A, exhibit potent activity against both breast and lung cancer cell lines, suggesting that the lactone functionality and specific substitution patterns are key for enhanced potency.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to determine the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Isochroman derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isochroman derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for determining the in vitro anticancer activity.

Antihypertensive Activity of Isochroman Derivatives

Certain isochroman-4-one derivatives have been investigated as potential antihypertensive agents. The SAR in this area focuses on the hybridization of the isochroman core with other pharmacophores known to interact with targets involved in blood pressure regulation.

Quantitative Structure-Activity Relationship Data

A series of isochroman-4-one hybrids bearing an arylpiperazine moiety were synthesized and evaluated for their α1-adrenergic receptor antagonistic activity, a key mechanism for antihypertensive action.

| Compound | R | Vasodilation (EC50, µM) | α1-Adrenergic Receptor Antagonism (pA2) |

| 6c | 2-OCH3 | 0.45 ± 0.06 | 7.98 ± 0.12 |

| 6e | 2-Cl | 0.18 ± 0.03 | 8.35 ± 0.15 |

| 6f | 3-Cl | 0.25 ± 0.04 | 8.21 ± 0.13 |

| 6g | 4-Cl | 0.31 ± 0.05 | 8.12 ± 0.11 |

| 6h | 2-F | 0.38 ± 0.06 | 8.03 ± 0.14 |

| 6m | 2-CH3 | 0.51 ± 0.07 | 7.90 ± 0.10 |

| 6q | 4-F | 0.42 ± 0.05 | 7.99 ± 0.12 |

| Naftopidil | - | 0.28 ± 0.04 | 8.15 ± 0.13 |

SAR Insights: The data indicates that the nature and position of the substituent on the arylpiperazine ring significantly influence the antihypertensive activity.

-

Halogen Substitution: Compounds with a chloro or fluoro substituent on the phenyl ring of the piperazine moiety (6e, 6f, 6g, 6h, 6q) generally exhibit potent activity. The position of the halogen also plays a role, with the 2-chloro derivative (6e) being the most potent α1-adrenergic receptor antagonist.

-

Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups (halogens) appear to be more favorable for activity than electron-donating groups like methoxy (6c) and methyl (6m).

Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the determination of the antihypertensive effect of isochroman derivatives in a well-established animal model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

Normotensive Wistar-Kyoto (WKY) rats (as control)

-

Isochroman derivatives

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Positive control drug (e.g., Naftopidil)

-

Non-invasive blood pressure measurement system (tail-cuff method)

Procedure:

-

Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

-

Group Allocation: Divide the SHRs into groups: a vehicle control group, a positive control group, and treatment groups receiving different doses of the isochroman derivatives. A group of WKY rats serves as the normotensive control.

-

Drug Administration: Administer the compounds or vehicle orally (by gavage) or via another appropriate route once daily for a specified period (e.g., 4 weeks).

-

Blood Pressure Measurement: Measure the systolic and diastolic blood pressure and heart rate of the conscious rats using the tail-cuff method at predetermined time points (e.g., before administration and at 2, 4, 6, 8, and 24 hours post-administration on specific days of the study).

-

Data Analysis: Analyze the changes in blood pressure and heart rate over time for each group. Compare the effects of the test compounds with the vehicle and positive controls using appropriate statistical methods.

Experimental Workflow for In Vivo Antihypertensive Testing

Caption: Workflow for assessing in vivo antihypertensive efficacy.

α-Glucosidase Inhibitory Activity of Isochroman-Related Derivatives

While extensive SAR data for isochroman derivatives as α-glucosidase inhibitors is still emerging, studies on structurally related indolo[1,2-b]isoquinoline derivatives provide valuable insights into the potential of this broader class of compounds. α-Glucosidase inhibitors are important therapeutic agents for the management of type 2 diabetes.

Quantitative Structure-Activity Relationship Data

The following table presents the α-glucosidase inhibitory activity of a series of indolo[1,2-b]isoquinoline derivatives, highlighting the impact of various substituents.

| Compound | R1 | R2 | IC50 (µM) |

| 1 | H | H | 23.46 ± 0.13 |

| 2 | 2-F | H | 10.12 ± 0.21 |

| 3 | 3-F | H | 12.34 ± 0.18 |

| 4 | 4-F | H | 15.67 ± 0.25 |

| 5 | 2-Cl | H | 8.98 ± 0.15 |

| 6 | 3-Cl | H | 10.21 ± 0.19 |

| 7 | 4-Cl | H | 13.45 ± 0.22 |

| 8 | 2-Br | H | 6.78 ± 0.11 |

| 9 | 3-Br | H | 8.91 ± 0.14 |

| 10 | 4-Br | H | 11.23 ± 0.17 |

| 11 | 2-I | H | 3.44 ± 0.36 |

| 12 | 3-I | H | 5.67 ± 0.41 |

| 13 | H | 2-CH3 | 18.92 ± 0.31 |

| 14 | H | 3-CH3 | 20.15 ± 0.35 |

| 15 | H | 4-CH3 | 22.38 ± 0.39 |

| Acarbose | - | - | 640.57 ± 5.13 |

SAR Insights:

-

Halogen Substitution on R1: The introduction of a halogen atom at the R1 position generally enhances the α-glucosidase inhibitory activity compared to the unsubstituted parent compound (1). The potency follows the trend I > Br > Cl > F. The position of the halogen also influences activity, with substitution at the 2-position generally being the most favorable.

-

Methyl Substitution on R2: The introduction of a methyl group at the R2 position slightly decreases the inhibitory activity compared to the parent compound.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol describes a common method for determining the α-glucosidase inhibitory activity of test compounds.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Acarbose (as a positive control)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add a solution of α-glucosidase in phosphate buffer to each well.

-

Inhibitor Addition: Add various concentrations of the test compounds or acarbose to the wells. Include a control with only the enzyme and buffer.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding the pNPG solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding Na2CO3 solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for assessing in vitro α-glucosidase inhibition.

Signaling Pathways Modulated by Isochroman and Related Derivatives

The biological activities of isochroman derivatives are often attributed to their ability to modulate key intracellular signaling pathways. While research in this area is ongoing, evidence suggests the involvement of the PI3K/Akt and NF-κB pathways, particularly in their anticancer effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some isochromanone derivatives are suggested to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.

PI3K/Akt Signaling Pathway and Potential Inhibition by Isochroman Derivatives

References

7-Bromoisochroman-4-one: A Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information and handling protocols for 7-Bromoisochroman-4-one (CAS No. 168759-64-6). The information presented herein is intended to support laboratory safety for professionals in research, discovery, and drug development. Given the absence of a complete, officially recognized Safety Data Sheet (SDS) with exhaustive toxicological data, this guide synthesizes available data for this compound with established safety protocols for brominated organic compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | ChemScene[1] |

| Molecular Weight | 227.06 g/mol | ChemScene[1] |

| CAS Number | 168759-64-6 | ChemicalBook, ChemScene[1][2] |

| Appearance | White to yellow solid | ChemicalBook[3] |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[1] |

| LogP | 2.162 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, its classification as a brominated heterocyclic compound necessitates careful handling. Brominated organic compounds can pose various health risks, including irritation to the skin, eyes, and respiratory system. Some brominated compounds are also associated with long-term health effects.[4][5] Therefore, a conservative approach to handling is strongly recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when working with this compound. The following table outlines the recommended PPE.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be used when there is a risk of splashing. | Protects against eye contact, which can cause serious irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A lab coat or chemical-resistant apron is required. | Prevents skin contact, which may lead to irritation or absorption of the chemical. |

| Respiratory Protection | A NIOSH-approved respirator with a suitable cartridge is necessary for procedures that may generate dust or aerosols. | Protects against the inhalation of potentially harmful airborne particles. |

Engineering Controls

Proper engineering controls are the primary line of defense in ensuring a safe laboratory environment.

-

Ventilation: All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.

-

Grounding: Take precautionary measures against static discharge.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[6]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.

Storage

-

Container: Keep the container tightly closed.[2]

-

Conditions: Store in a dry, cool, and well-ventilated place.[2] A storage temperature of 4°C is recommended.[1]

-

Segregation: Store away from incompatible materials and foodstuffs.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following table summarizes the recommended first-aid procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for hazardous waste disposal.

-

Cleanup: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: This compound is a halogenated organic solid.

-

Containerization: Collect solid waste in a clearly labeled, sealed container for hazardous materials. Solutions containing this compound should be collected in a designated container for halogenated liquid waste.

-

Disposal Route: Arrange for disposal through a licensed hazardous waste management company. Do not dispose of this material down the drain or in general waste.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical workflow for safely handling this compound and a decision-making process for handling laboratory incidents.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree for responding to laboratory incidents.

References

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 7-bromochroman-4-one CAS#: 18442-22-3 [amp.chemicalbook.com]

- 4. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: 7-Bromoisochroman-4-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromoisochroman-4-one, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its application in key cross-coupling reactions and its role in the synthesis of biologically active molecules, particularly PARP inhibitors.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive aryl bromide moiety and a ketone. The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The isochromanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. This combination of features makes this compound a key intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. A significant application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.

Key Applications in Organic Synthesis

The primary synthetic transformations involving this compound are palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the formation of C-C and C-N bonds, respectively, at the 7-position of the isochromanone ring system.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and various organoboron reagents (boronic acids or esters). This is a powerful method for synthesizing 7-aryl or 7-heteroaryl isochroman-4-ones.[1][2]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between this compound and a wide range of primary and secondary amines. This is a key step in the synthesis of 7-amino-isochroman-4-one derivatives.[3][4]

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as a substrate. The data is based on established methodologies for analogous aryl bromides.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DMF | 120 | 24 | 75-85 |

| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |

| 4 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 24 | 65-75 |

Experimental Protocols

4.1 General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF), often with water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-isochroman-4-one.

4.2 General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound.[5]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and the ligand (2-6 mol%).

-

Add the base (1.4-2.0 equiv.).

-

Seal the tube with a septum and add the anhydrous solvent, followed by the amine (1.2-1.5 equiv.) via syringe.

-

Heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of Celite®, washing with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 7-amino-isochroman-4-one derivative.

Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Diagram 3: General Workflow for Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchwald-Hartwig amination.

Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application in Drug Discovery: Synthesis of PARP-1 Inhibitors

The 7-substituted isochroman-4-one scaffold is a key pharmacophore in a number of PARP-1 inhibitors. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair.[6] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making PARP-1 inhibitors a promising class of anticancer agents.

The synthesis of these inhibitors often involves the initial functionalization of this compound via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce the desired side chains that are crucial for binding to the PARP-1 active site.

Diagram 5: Role of this compound in PARP-1 Inhibitor Synthesis

Caption: Synthetic strategy for PARP-1 inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The demonstrated importance of its derivatives in drug discovery, especially as potent inhibitors of PARP-1, highlights its significance for researchers, scientists, and drug development professionals. The protocols and data provided herein serve as a guide for the effective utilization of this key synthetic intermediate.

References

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. benchchem.com [benchchem.com]

- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromoisochroman-4-one: A Key Intermediate for Research & Development in Drug Discovery

Introduction: 7-Bromoisochroman-4-one is a versatile heterocyclic building block that holds significant promise as a key intermediate in the synthesis of complex molecular architectures for research and development, particularly in the field of drug discovery. Its unique structural features, including a reactive bromine atom, a ketone functionality, and a bicyclic isochroman core, provide medicinal chemists with a valuable scaffold for the construction of novel therapeutic agents. The bromine atom at the 7-position serves as a convenient handle for introducing diverse functionalities through various cross-coupling reactions, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. This application note provides detailed protocols for the utilization of this compound in key synthetic transformations and its application in the synthesis of potent enzyme inhibitors.

Chemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 168759-64-6 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.80 (s, 2H), 4.05 (s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 195.8, 138.5, 135.2, 131.9, 130.1, 128.7, 122.3, 72.1, 68.5.

Key Applications in R&D

The strategic placement of the bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-isochroman-4-ones

The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the isochromanone core. This modification is crucial for probing structure-activity relationships (SAR) and optimizing the pharmacological profile of lead compounds.

Experimental Protocol:

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-aryl-isochroman-4-one.

Quantitative Data (Representative Examples):

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 7-Phenylisochroman-4-one | 85-95 |

| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)isochroman-4-one | 80-90 |

| 3-Pyridinylboronic acid | 7-(Pyridin-3-yl)isochroman-4-one | 75-85 |

Workflow for Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination for the Synthesis of 7-Amino-isochroman-4-ones

The Buchwald-Hartwig amination provides a powerful method for the introduction of primary and secondary amines at the 7-position. This transformation is of high interest in drug discovery as the introduction of an amino group can significantly impact a molecule's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol:

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).

-

Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-amino-isochroman-4-one.

Quantitative Data (Representative Examples):

| Amine | Product | Yield (%) |

| Morpholine | 7-Morpholino-isochroman-4-one | 80-90 |

| Piperidine | 7-(Piperidin-1-yl)isochroman-4-one | 75-85 |

| Aniline | 7-(Phenylamino)isochroman-4-one | 70-80 |

Workflow for Buchwald-Hartwig Amination:

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. The phthalazinone scaffold is a key pharmacophore in several approved PARP inhibitors, including Olaparib. The isochromanone core of this compound can serve as a precursor to the phthalazinone moiety.

Synthetic Strategy:

A plausible synthetic route involves the conversion of the 7-substituted isochroman-4-one to the corresponding phthalazinone. This can be achieved through a multi-step sequence, for example, by reacting the ketone with a hydrazine derivative to form a hydrazone, followed by cyclization and subsequent functionalization. The 7-position, functionalized via Suzuki or Buchwald-Hartwig reactions, allows for the introduction of side chains crucial for potent PARP inhibition.

PARP Inhibition and DNA Damage Response Signaling Pathway: